

Application Notes and Protocols: ODM-203

Treatment in SNU16 Gastric Cancer Cells

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Compound of Interest

Compound Name: OdM1

Cat. No.: B1578477

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Introduction

These application notes provide a comprehensive overview and detailed protocols for studying the effects of ODM-203, a potent dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR), on the SNU16 human gastric carcinoma cell line. The SNU16 cell line is characterized by an amplification of the FGFR2 gene, making it a relevant model for investigating FGFR2-targeted therapies.^[1] ODM-203 has demonstrated significant anti-tumor activity in preclinical models, including those involving SNU16 cells.^{[2][3]}

This document outlines the molecular rationale for using ODM-203 in FGFR2-amplified gastric cancer, presents key quantitative data from preclinical studies, and provides detailed protocols for essential in vitro and in vivo experiments.

Molecular Rationale

The SNU16 gastric cancer cell line harbors an amplification of the FGFR2 gene, which leads to the overexpression and constitutive activation of the FGFR2 protein.^[1] This aberrant signaling drives tumor cell proliferation and survival, making FGFR2 a critical therapeutic target in this context. ODM-203 is a small molecule inhibitor that selectively targets FGFR and VEGFR families with equal potency in the low nanomolar range.^{[1][4]} By inhibiting the kinase activity of

FGFR2, ODM-203 blocks downstream signaling pathways, thereby impeding cancer cell growth.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data of ODM-203 in the context of SNU16 gastric cancer cells.

Table 1: In Vitro Activity of ODM-203 in FGFR-Dependent Cell Lines

Cell Line	Cancer Type	Target Receptor	ODM-203 IC50 (nmol/L)
H1581	Lung Cancer	FGFR1	104
SNU16	Gastric Cancer	FGFR2	50-150
RT4	Bladder Cancer	FGFR3	192

Data sourced from multiple studies indicating the potent anti-proliferative effect of ODM-203 on FGFR-dependent cancer cell lines.[\[1\]](#)[\[4\]](#)

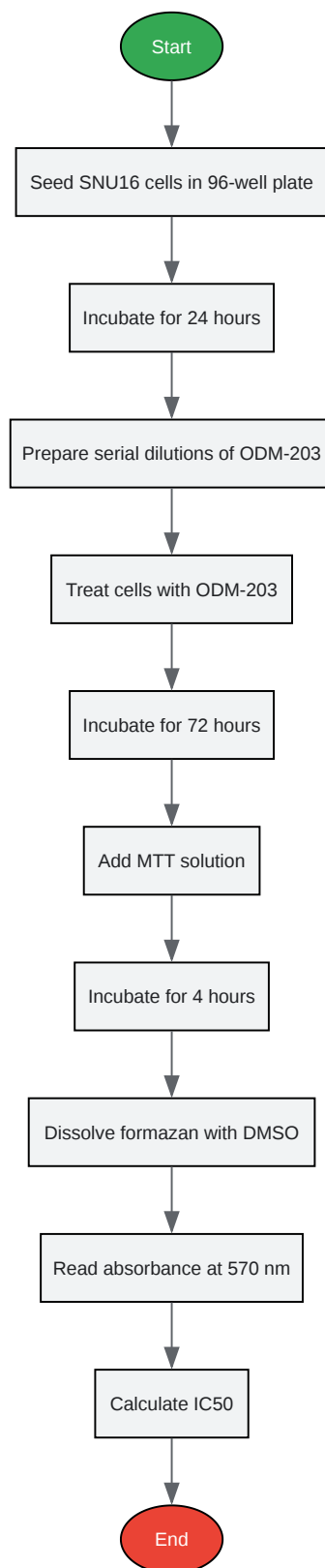
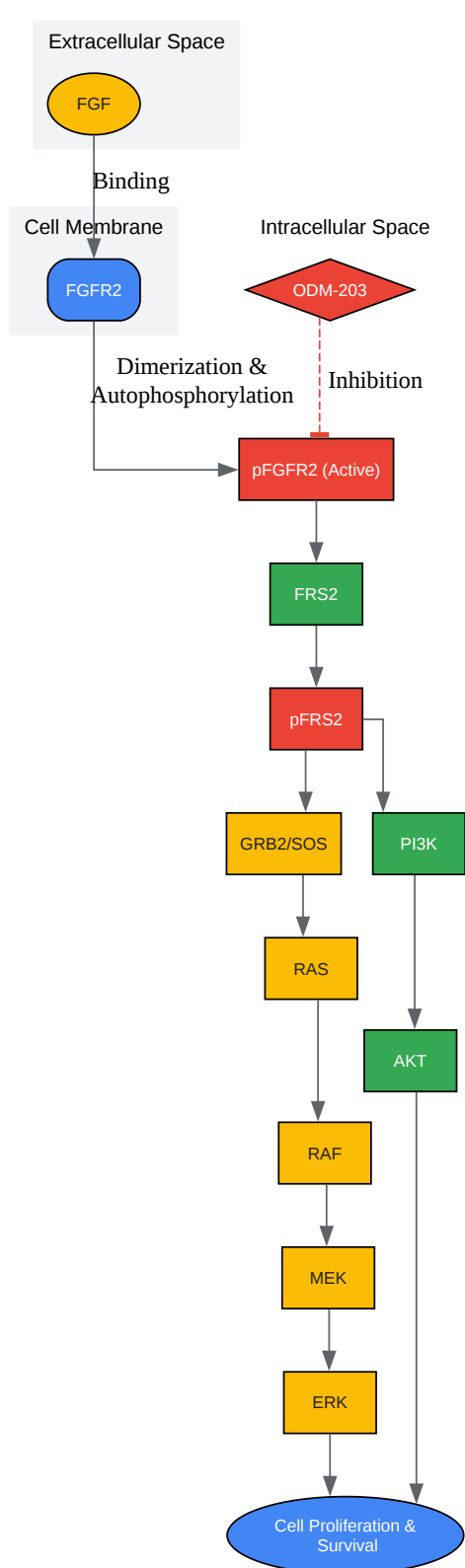
Table 2: In Vivo Efficacy of ODM-203 in SNU16 Xenograft Model

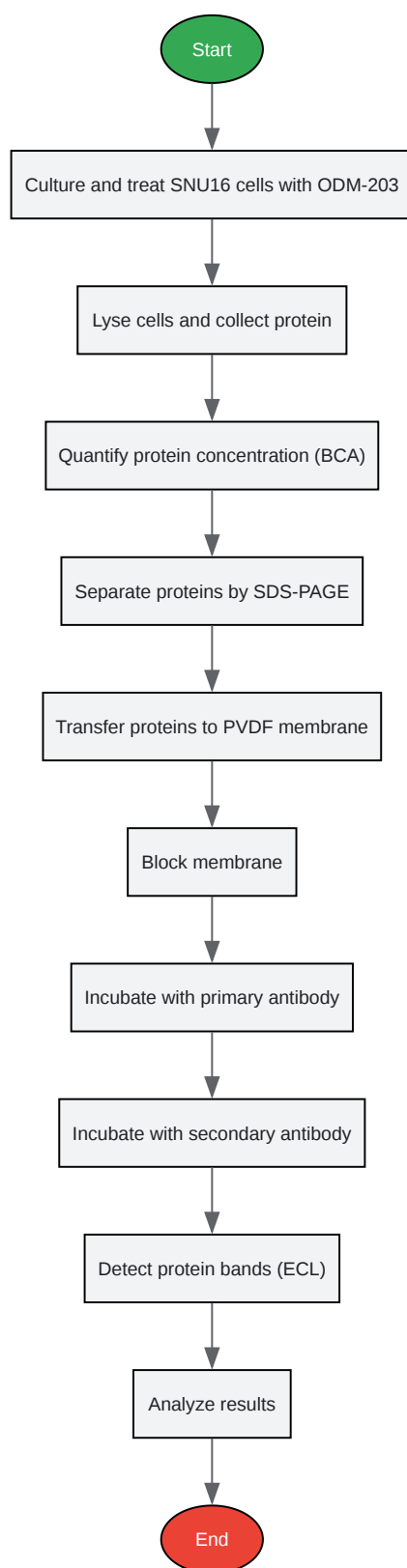
Treatment Group	Dose	Dosing Schedule	Tumor Growth Inhibition (%)	pFGFR Inhibition	pFRS2 Inhibition
Vehicle	-	Daily	0	-	-
ODM-203	30 mg/kg	Daily for 12 days	73	Yes	Yes

Results from a subcutaneous SNU16 xenograft study demonstrating significant tumor growth inhibition and target engagement upon oral administration of ODM-203.[\[2\]](#)[\[3\]](#)

Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation. In SNU16 cells, FGFR2 amplification leads to ligand-independent, constitutive activation of these pathways. ODM-203 inhibits the initial autophosphorylation of FGFR2, thereby blocking the entire downstream signaling cascade.





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